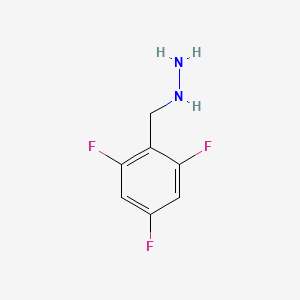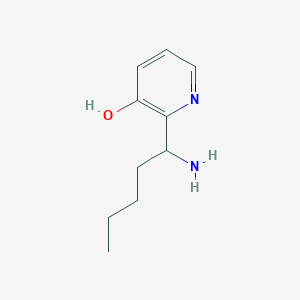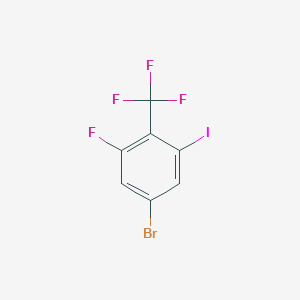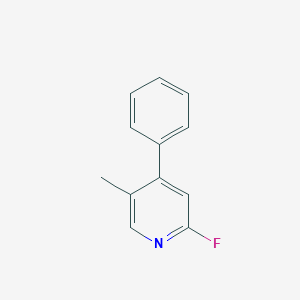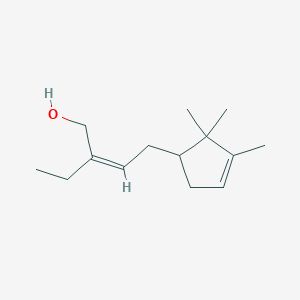
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a cyclopentene ring with three methyl groups and an ethyl group attached to a butenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol typically involves the reaction of campholene aldehyde with propionaldehyde under specific conditions. The reaction is catalyzed by a base, leading to the formation of the desired product . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation and distillation to achieve large-scale synthesis. The use of specialized equipment and optimized reaction conditions helps in achieving consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols .
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic pathways .
Biology
In biological research, this compound is explored for its potential effects on cellular processes. It may be used in studies related to cell signaling and metabolic pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research may focus on its effects on specific diseases or conditions .
Industry
In industrial applications, this compound is used in the production of fragrances and flavors due to its unique odor profile. It is also utilized in the synthesis of other industrial chemicals .
作用機序
The mechanism of action of (Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol: Known for its sandalwood-like odor, this compound is similar in structure but differs in the position of the ethyl group.
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol: This compound has a similar cyclopentene ring but with different substituents, leading to variations in its chemical properties.
Uniqueness
(Z)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its distinct odor profile and reactivity make it valuable for various applications .
特性
CAS番号 |
106155-00-4 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
(Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7- |
InChIキー |
KHQDWCKZXLWDNM-GHXNOFRVSA-N |
異性体SMILES |
CC/C(=C/CC1CC=C(C1(C)C)C)/CO |
正規SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
物理的記述 |
Liquid; Liquid, Other Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


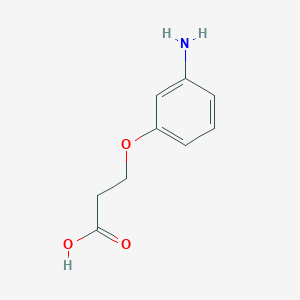

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

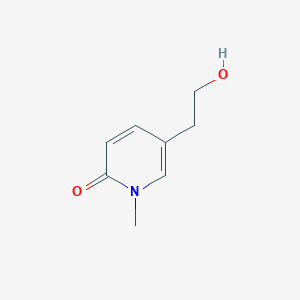
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

